2-Amino-5-sulfobenzoic acid

Description

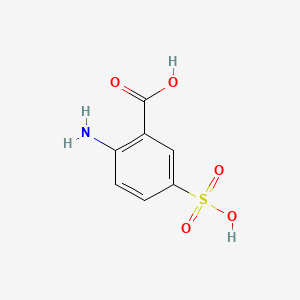

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNYPLCGWXFYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Record name | 5-SULFOANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026070 | |

| Record name | 5-Sulfoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-sulfoanthranilic acid is an off-pink powder. (NTP, 1992) | |

| Record name | 5-SULFOANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 5-SULFOANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3577-63-7 | |

| Record name | 5-SULFOANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Sulfoanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3577-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-sulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-5-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Sulfoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphoanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Multifunctional Aromatic Building Block

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-sulfobenzoic Acid

This compound, also known as 5-sulfoanthranilic acid, is an organic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and fine chemical industries.[1][2] Its unique trifunctional structure, incorporating an amine, a carboxylic acid, and a sulfonic acid group on a benzene ring, renders it a versatile building block for a diverse range of complex molecules.[3] This guide provides a detailed exploration of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Profile

The chemical identity of this compound is defined by its distinct arrangement of functional groups, which dictates its physical and chemical behavior.

1.1. Core Structural Features

The molecule's foundation is a benzoic acid core, substituted with an amino group at the ortho-position (C2) and a sulfonic acid group at the meta-position relative to the amine (C5). This substitution pattern is critical to its reactivity and utility.

Caption: Workflow for the synthesis of this compound.

2.2. Detailed Experimental Protocol

This protocol is a self-validating system where successful neutralization and subsequent spectral analysis confirm the reaction's completion.

-

Reactant Charging: In a fume hood, carefully add anthranilic acid to an excess of concentrated sulfuric acid in a flask equipped with a reflux condenser and a magnetic stirrer. The choice of concentrated sulfuric acid is causal; it acts as the electrophile source (SO₃) and the reaction medium.

-

Reaction Heating: Heat the mixture to 180°C for approximately one hour. [4]This elevated temperature is necessary to drive the sulfonation on the electron-poor aromatic ring, which is deactivated by the protonated amine and carboxylic acid groups in the strongly acidic medium.

-

Neutralization: After cooling the reaction mixture, it is cautiously neutralized with a saturated sodium carbonate solution. This step is critical as it deprotonates the sulfonic and carboxylic acid groups, forming the water-soluble disodium salt. [4]The effervescence of CO₂ provides a visual cue for the neutralization process.

-

Product Isolation: The water is removed via evaporation (e.g., using a rotary evaporator) to yield the crude disodium salt of this compound. [4]Further purification can be achieved by recrystallization if necessary.

-

Structural Verification: The identity and purity of the final compound are confirmed using standard analytical techniques. Carbon and proton NMR (¹³C, ¹H) will confirm the aromatic substitution pattern, while IR spectroscopy will verify the presence of the key functional groups (amine N-H, carboxyl C=O, and sulfonate S=O stretches). [4]

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its three functional groups, making it a valuable starting material for pharmaceutical synthesis. 3.1. Role as a Pharmaceutical Intermediate

Its structure is analogous to sulfanilic acid, a foundational component in the synthesis of sulfonamides (sulfa drugs), which were among the first effective antibacterial agents. [5]The presence of the additional carboxylic acid group provides another reactive handle for building more complex molecular architectures. This positions this compound and its derivatives as key intermediates for a new generation of therapeutic agents. [6]

-

Antimicrobial Agents: It serves as a precursor in the synthesis of novel sulfonamides and other antimicrobial compounds. [6]The core structure is a known pharmacophore for inhibiting bacterial folic acid synthesis.

-

Anti-inflammatory Drugs: The anthranilic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this molecule are explored for similar activities. [7][8]* Controlled Drug Release: The unique chemical properties of sulfanilic acid derivatives are being investigated for their potential in creating advanced drug delivery systems that allow for controlled or sustained release profiles. [9] 3.2. Synthetic Versatility

-

Amine Group: The primary aromatic amine can undergo diazotization followed by coupling reactions (e.g., Sandmeyer reaction) to introduce a wide variety of substituents. It can also be acylated to form amides.

-

Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a linkage point for other molecular fragments.

-

Sulfonic Acid Group: Primarily influences the molecule's solubility and pharmacokinetic properties. [3]It is a strong acid and is typically ionized at physiological pH, which can enhance the water solubility of a final drug product, a critical factor for bioavailability.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is derived from its Safety Data Sheet (SDS).

4.1. Hazard Identification

-

Acute Toxicity: Harmful if swallowed (Acute toxicity, oral, Category 4). * Skin Irritation: Causes skin irritation (Category 2). * Eye Irritation: Causes serious eye irritation. 4.2. Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. * Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. * Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances. Recommended storage is at room temperature or below 15°C.

Conclusion

This compound is more than a simple organic compound; it is a strategic intermediate for innovation in drug discovery and material science. Its trifunctional nature provides a rich platform for synthetic modification, enabling the development of novel pharmaceuticals, particularly antimicrobial and anti-inflammatory agents. A thorough understanding of its physicochemical properties, reactivity, and safe handling protocols, as detailed in this guide, is paramount for any scientist aiming to leverage its full potential in the laboratory and beyond.

References

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sulfanilic Acid: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SULFANILIC ACID. Retrieved from [Link]

-

JIGS Chemical Limited. (n.d.). Sulphanilic acid. Retrieved from [Link]

-

PharmaShots. (2025, July 21). Sulphanilic Acid in Achieving Controlled Drug Release Profiles. Retrieved from [Link]

-

PharmaShots. (2025, July 21). Determining the Role of Sulphanilic Acid in the Synthesis of Antimicrobial Agents. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 3577-63-7. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Dye Manufacturing. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Determining the Role of Sulphanilic Acid in the Synthesis of Antimicrobial Agents [eureka.patsnap.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 9. Sulphanilic Acid in Achieving Controlled Drug Release Profiles [eureka.patsnap.com]

A Comprehensive Technical Guide to 2-Amino-5-sulfobenzoic Acid (CAS 3577-63-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-sulfobenzoic acid, also known by its synonym 5-sulfoanthranilic acid, is a bifunctional aromatic organic compound with significant utility in chemical synthesis. Characterized by the presence of amino, carboxylic acid, and sulfonic acid groups, its structure imparts unique properties that make it an indispensable intermediate, particularly in the dyestuff industry. The sulfonic acid moiety enhances water solubility, a critical factor for aqueous dyeing processes, while the amino group provides a reactive site for diazotization reactions, forming the chromophoric azo group central to many synthetic dyes. Beyond its traditional role, emerging evidence points to its potential in more advanced applications, including as a fluorescent probe for metal ion detection and a versatile building block in the synthesis of novel chemical entities. This guide provides an in-depth analysis of its synthesis, core applications, analytical profile, and safety protocols, offering a critical resource for professionals in research and development.

Molecular Identity and Physicochemical Properties

This compound is a substituted anthranilic acid. The strategic placement of the electron-withdrawing sulfonic acid group and the electron-donating amino group on the benzoic acid backbone dictates its chemical reactivity and physical characteristics.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example based on established chemical synthesis methods.[1]

-

Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a heating mantle.

-

Reagent Addition : Carefully add anthranilic acid to an excess of concentrated sulfuric acid within the flask.

-

Heating : Heat the reaction mixture to approximately 180-200°C for at least one hour.[1] The high temperature is necessary to drive the sulfonation reaction to completion.

-

Cooling and Neutralization : After the reaction period, allow the mixture to cool to a safe temperature. Slowly and carefully neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral. This step should be performed in an ice bath to manage the exothermic reaction.

-

Product Isolation : The product is typically isolated as its disodium salt. Evaporation of the water from the neutralized solution will yield the salt.[1] To obtain the free acid, the solution can be carefully acidified before crystallization.

-

Purification : The crude product can be further purified by recrystallization from hot water.

-

Verification : The structure of the final product should be verified using analytical techniques such as NMR, IR spectroscopy, and melting point analysis.

Core Applications and Mechanistic Insights

The unique trifunctional structure of this compound is the foundation of its utility, primarily as a versatile chemical intermediate.

Indispensable Role in Dyestuff Manufacturing

The most significant application of this compound is as a key intermediate in the production of azo dyes.[2][3][4] Its molecular architecture provides two essential functionalities for dye synthesis.

-

The Amino Group (-NH₂) : This group is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a weak electrophile that can then react with an electron-rich coupling component (like a phenol or another aromatic amine) in an electrophilic aromatic substitution reaction known as azo coupling. This reaction forms the -N=N- azo linkage, which is the primary chromophore responsible for the color of the dye.

-

The Sulfonic Acid Group (-SO₃H) : This highly polar group imparts significant water solubility to the final dye molecule.[5] This is a critical property for textile dyeing, which is predominantly carried out in aqueous solutions, ensuring even color application and fixation to the fabric.

Caption: Functional roles of the key groups in this compound for dye synthesis.

Emerging Applications in Research

Beyond its established role in dyes, this compound exhibits properties that are of interest to the broader scientific community.

-

Fluorescent and Luminescent Detection : The compound is reported to be fluorescent and can be used for the luminescent detection of metal ions. Its aromatic structure and functional groups can interact with metal ions, leading to changes in its photophysical properties (e.g., fluorescence quenching or enhancement), which can be harnessed for analytical sensing applications.

-

Building Block and Co-catalyst : It serves as a versatile building block for synthesizing other chemicals and can act as a co-catalyst in certain reactions, such as the copper-catalyzed dehydration of alcohols.

Potential in Pharmaceutical and Biomedical Research

While direct applications in drug development are not widely documented for this specific isomer, the broader class of sulfanilic acid derivatives is known for its biomedical potential. These derivatives have been explored as fluorescent probes, enzymatic modulators, and components of smart hydrogels for targeted drug release. A historical patent demonstrates that certain sulfanilic acid derivatives possess antibacterial properties by acting as antagonists to folic acid, a key vitamin in bacterial metabolism. This suggests that novel derivatives of this compound could be synthesized and screened for similar biological activities, making it a compound of interest for medicinal chemists and drug development professionals.

Analytical Characterization (Spectroscopic Profile)

While publicly available, peer-reviewed spectra for this compound are scarce, its structure allows for a reliable prediction of its spectroscopic features. The following data is based on the known effects of its functional groups and comparison with spectra of analogous compounds like anthranilic acid and its halogenated derivatives.[6][7][8][9]

Predicted ¹H and ¹³C NMR Spectroscopy

-

¹H NMR : In a solvent like DMSO-d₆, one would expect three distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The sulfonic acid group is strongly de-shielding, while the amino group is shielding. The proton ortho to the carboxylic acid and meta to the sulfonic acid would likely be the most downfield. The protons of the amino group and the carboxylic/sulfonic acid groups would be visible as broad singlets, with chemical shifts highly dependent on concentration and solvent.

-

¹³C NMR : Seven distinct carbon signals are expected. The carboxyl carbon would appear significantly downfield (>165 ppm). The six aromatic carbons would appear in the typical 110-150 ppm range, with their specific shifts influenced by the attached functional groups. The carbon attached to the sulfonic acid group (C5) and the carbon attached to the amino group (C2) would be particularly informative.

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides a definitive fingerprint based on the vibrational frequencies of its functional groups.

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 3500 - 3300 | Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch |

| 3300 - 2500 | Carboxylic Acid (-COOH) | O-H Stretch (Broad) |

| ~1700 - 1670 | Carboxylic Acid (-C=O) | C=O Stretch |

| ~1620 - 1580 | Aromatic Ring / Amine | C=C Stretch & N-H Bend |

| ~1250 - 1150 | Sulfonic Acid (S=O) | S=O Asymmetric Stretch |

| ~1080 - 1030 | Sulfonic Acid (S=O) | S=O Symmetric Stretch |

| ~1300 - 1200 | Aromatic Amine | C-N Stretch |

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

| Safety Aspect | Guideline | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [10] |

| Signal Word | Warning | [10] |

| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. | [10] |

| Precautionary Statements | P264 : Wash skin thoroughly after handling. P280 : Wear protective gloves/eye protection/face protection. P302+P352 : IF ON SKIN: Wash with plenty of water. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313 : If skin irritation occurs: Get medical advice/attention. | [10] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [11] |

| Handling | Use in a well-ventilated area or a fume hood. Avoid generating dust. Avoid contact with skin and eyes. | [11] |

| Storage Conditions | Keep in a dark, tightly sealed container in a dry, cool (room temperature or 2-10°C) place. | [10][11] |

| Incompatibilities | Strong oxidizing agents. | [11] |

References

-

PrepChem.com. Preparation of this compound. Available at: [Link]

-

PubChem - National Center for Biotechnology Information. 5-Sulfoanthranilic acid. Available at: [Link]

-

ChemWhat. This compound CAS#: 3577-63-7. Available at: [Link]

-

Ishita Industries. 5-Sulpho Anthranilic Acid. Available at: [Link]

-

LookChem. Cas 3577-63-7, 5-Sulfoanthranilic acid. Available at: [Link]

-

Himalaya Chemicals. 5-Sulfo Anthranilic Acid. Available at: [Link]

- Google Patents. US5196573A - Process for the preparation of sulfonated anthranilic acids.

-

IndiaMART. 5-Sulpho Anthranilic Acid, C7H7NO5S, 3577-63-7. Available at: [Link]

- Google Patents. GB1488086A - Process for the preparation of 5-sulphamoyl-anthranilic acids.

-

PubChem - National Center for Biotechnology Information. CID 161568491 | C14H14N2O10S2. Available at: [Link]

-

ResearchGate. IR Spectrum of 2-amino benzoic acid. Available at: [Link]

-

NIST WebBook. Benzoic acid, 2-amino-. Available at: [Link]

-

EMCO Chemicals. 5 Sulpho Anthranilic Acid | Cas no 3577-63-7. Available at: [Link]

-

ResearchGate. a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino.... Available at: [Link]

-

Mallak. 2-Amino-5-chlorobenzoic acid. Available at: [Link]

-

NIST WebBook. Benzoic acid, 2-amino- IR Spectrum. Available at: [Link]

Sources

- 1. 5-Sulfoanthranilic acid | 3577-63-7 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 5-Sulpho Anthranilic Acid - Kavya Pharma [kavyapharma.com]

- 4. dir.indiamart.com [dir.indiamart.com]

- 5. CAS 3577-63-7: 5-Sulfoanthranilic acid | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR [m.chemicalbook.com]

- 8. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 3577-63-7 [sigmaaldrich.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to 2-Amino-5-sulfobenzoic Acid

This guide provides a comprehensive technical overview of 2-Amino-5-sulfobenzoic acid, a pivotal chemical compound with significant applications in research and industrial synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on the underlying chemical principles.

Introduction and Core Concepts

This compound, also widely known as 5-Sulfoanthranilic acid, is an aromatic organic compound that integrates three key functional groups: a carboxylic acid, an amino group, and a sulfonic acid group, all attached to a benzene ring.[1] This unique trifunctional nature makes it a versatile building block in organic synthesis, particularly in the manufacturing of dyes and as a co-catalyst in certain reactions.[1] The strategic placement of the amino and sulfonic acid groups on the anthranilic acid backbone dictates its reactivity and utility. The sulfonic acid group, for instance, significantly enhances the water solubility of the molecule and its derivatives, a crucial property in many industrial applications, especially in the context of dyestuffs.[1][2]

Nomenclature and Identification

Precise identification of chemical compounds is paramount in scientific research and development. This compound is known by a variety of synonyms across different chemical databases and commercial suppliers. The Chemical Abstracts Service (CAS) has assigned the number 3577-63-7 to this compound, which serves as a universal identifier.

| Synonym | Source/Context |

| 5-Sulfoanthranilic Acid | A widely used and accepted alternative name.[1][3] |

| 5-Sulphoanthranilic acid | A common spelling variant. |

| Benzoic acid, 2-amino-5-sulfo- | A systematic name based on the benzoic acid parent structure.[1] |

| 4-Amino-3-carboxybenzenesulfonic acid | An alternative systematic name.[1][4] |

| 2-Carboxy-4-sulfoaniline | Another systematic naming convention.[1] |

| 2-Amino-1-carboxybenzene-5-sulfonic acid | A descriptive systematic name.[1] |

| Anthranilic acid, 5-sulfo- | Indicates the sulfonation of anthranilic acid at the 5-position.[1] |

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective application and for ensuring safety in handling and storage.

| Property | Value | Reference |

| Molecular Formula | C7H7NO5S | [1][3] |

| Molecular Weight | 217.2 g/mol | [3] |

| Appearance | White to light yellow or off-pink solid/powder.[1][4][5] | [1][4][5] |

| Melting Point | 317-319 °C | [6] |

| Solubility | Soluble in water, particularly hot water.[1][7] | [1][7] |

| Stability | Stable in water at pH 7 or higher; hydrolyzes in acidic environments. Unstable with prolonged air exposure.[7] | [7] |

Synthesis Protocol: Sulfonation of Anthranilic Acid

The most common and industrially relevant method for the synthesis of this compound is through the sulfonation of anthranilic acid.[7] This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring.

Mechanistic Rationale

The amino group of anthranilic acid is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the amino group is protonated to form an ammonium salt, which is a deactivating, meta-directing group. The sulfonation reaction is typically carried out at a high temperature, which can favor the formation of the thermodynamically more stable para-substituted product.

Experimental Workflow

The following protocol is a generalized procedure for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, carefully add anthranilic acid to an excess of concentrated sulfuric acid.

-

Sulfonation: Heat the mixture to approximately 180-200°C for about one hour.[7][8] Alternatively, sulfonation can be achieved using chlorosulfuric acid in a suitable solvent like anhydrous sulfuric acid or nitrobenzene.[7]

-

Neutralization: After cooling the reaction mixture, it is cautiously neutralized with a saturated solution of sodium carbonate. This step deprotonates the sulfonic acid and carboxylic acid groups, forming the water-soluble disodium salt.

-

Isolation of the Salt: The disodium salt of this compound can be isolated by evaporating the water.[8]

-

Acidification: To obtain the free acid, the disodium salt is redissolved in water and the solution is acidified with a strong acid (e.g., HCl) until the product precipitates.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.

Key Applications and Mechanistic Insights

The primary industrial application of this compound is as a key intermediate in the synthesis of azo dyes.[1][2] It also finds use as a co-catalyst in certain organic reactions.

Role in Azo Dye Synthesis

Azo dyes are a large class of colored organic compounds that contain the azo group (-N=N-) as a chromophore. The synthesis of azo dyes involves two main steps: diazotization and azo coupling.

Diazotization: The amino group of this compound is converted into a diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).

Azo Coupling: The resulting diazonium salt is an electrophile that reacts with a coupling component (typically an electron-rich aromatic compound like a phenol or an aniline derivative) in an electrophilic aromatic substitution reaction to form the azo dye.

Caption: The two-stage process of azo dye synthesis involving this compound.

The presence of the sulfonic acid group in the this compound moiety is crucial as it imparts water solubility to the final dye, which is essential for textile dyeing processes.[2] The carboxylic acid group can also influence the dye's properties and provides an additional site for potential chemical modification.

Analytical Methodologies

The purity and concentration of this compound are critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

HPLC Method for Quantification

The following is a representative HPLC method for the analysis of this compound and related aminobenzoic acid isomers.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used. For separating isomers, a mixed-mode column with both reversed-phase and cation-exchange characteristics can provide enhanced resolution.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a controlled pH) is commonly used.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 250 nm) is suitable.

-

Mode: Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.

Example Protocol for Isomer Separation:

-

Column: Coresep 100 column.

-

Mobile Phase: Acetonitrile (ACN), water, and a buffer like ammonium formate. The retention time can be adjusted by varying the ACN concentration, buffer concentration, and pH.

-

Detection: UV at 250 nm.

This method allows for the separation and quantification of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid, demonstrating the capability to resolve closely related isomers.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as harmful if swallowed and causes skin irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles. In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2] Keep the container tightly closed.

Conclusion

This compound is a compound of significant industrial and research importance, primarily due to its role as a precursor in the synthesis of azo dyes. Its unique molecular structure, combining amino, carboxylic acid, and sulfonic acid functional groups, provides a versatile platform for chemical modifications. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in various applications.

References

-

PrepChem.com. Preparation of this compound. Available from: [Link].

-

Hangzhou Tianya Industry Co., Ltd. Wholesale this compound 3577-63-7 Manfuacturers, Suppliers, Factory. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Dye Manufacturing. Available from: [Link].

Sources

- 1. CAS 3577-63-7: 5-Sulfoanthranilic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. hztya.com [hztya.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. 5-sulfo Anthranilic Acid | 3577-63-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. 5-Sulfoanthranilic acid | 3577-63-7 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

5-Sulfoanthranilic acid structure and properties

An In-Depth Technical Guide to 5-Sulfoanthranilic Acid: Structure, Properties, and Applications

Introduction

5-Sulfoanthranilic acid (CAS No: 3577-63-7), also known as 2-Amino-5-sulfobenzoic acid, is an aromatic organic compound that holds significant importance as a versatile intermediate in various chemical industries.[1][2][3] Structurally, it is a derivative of anthranilic acid, featuring a sulfonic acid group (-SO3H) at the 5-position of the benzene ring, in addition to the amino (-NH2) and carboxylic acid (-COOH) groups inherent to its parent molecule.[2] This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block in the synthesis of dyes, pharmaceuticals, and specialty chemicals.[4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its structure, properties, synthesis, applications, and handling protocols.

Chemical Structure and Physicochemical Properties

The molecular structure of 5-Sulfoanthranilic acid is characterized by a benzene ring substituted with three key functional groups: an amino group, a carboxylic acid group, and a sulfonic acid group. This trifunctional nature is the foundation of its chemical reactivity and utility. The sulfonic acid group, in particular, significantly increases its water solubility compared to anthranilic acid.[2]

Caption: Figure 1: Chemical Structure of 5-Sulfoanthranilic Acid

The key physicochemical properties of 5-Sulfoanthranilic acid are summarized in the table below, compiled from various chemical data sources.

| Property | Value | References |

| IUPAC Name | This compound | [2] |

| CAS Number | 3577-63-7 | [2][6] |

| Molecular Formula | C₇H₇NO₅S | [1][6][7] |

| Molecular Weight | 217.20 g/mol | [7][8] |

| Appearance | Off-pink, off-white, or light cremish yellow powder/solid.[6][7][9][10] Often supplied as a wet cake.[1][3][8] | |

| Melting Point | 317 °C | [6][8] |

| Solubility | Soluble in water, particularly hot water.[2][7][8][11] | |

| Density | 1.709 g/cm³ | [6] |

Synthesis of 5-Sulfoanthranilic Acid

The primary industrial synthesis of 5-Sulfoanthranilic acid involves the direct sulfonation of anthranilic acid. This reaction is a classic example of electrophilic aromatic substitution, where the sulfonic acid group is introduced onto the aromatic ring.

Causality in Synthesis Protocol

The choice of sulfonating agent and reaction conditions is critical for achieving high yield and purity. Common methods include:

-

Baking Process: Heating the sulfate salt of anthranilic acid at elevated temperatures (e.g., 200 °C).[11] This method leverages thermal energy to drive the sulfonation.

-

Sulfonating Agents: Using powerful sulfonating agents like chlorosulfuric acid in a solvent such as anhydrous sulfuric acid or nitrobenzene.[11] This approach allows for lower reaction temperatures but requires careful handling of corrosive and hazardous materials.

The position of sulfonation (position 5) is directed by the existing activating amino group (-NH₂) and deactivating carboxylic acid group (-COOH) on the ring. The strongly activating ortho-, para-directing amino group dominates, leading to substitution at the para-position relative to it, which is position 5.

Generalized Experimental Protocol (Baking Method)

This protocol is a representative, self-validating workflow based on established chemical principles.

Caption: Figure 2: Generalized workflow for the synthesis of 5-Sulfoanthranilic Acid.

-

Salt Formation: Anthranilic acid is carefully added to an equimolar amount of concentrated sulfuric acid with stirring. The reaction is exothermic and may require cooling.

-

Dehydration: The mixture is heated to approximately 100-120 °C to form the sulfate salt of anthranilic acid and remove water.

-

Baking (Sulfonation): The temperature is raised to 180-200 °C and maintained for several hours.[11] During this stage, the sulfonic acid group is introduced onto the aromatic ring.

-

Reaction Quenching and Dissolution: The reaction mass is allowed to cool and is then carefully poured into hot water to dissolve the product.

-

Isolation: The solution is filtered while hot to remove any insoluble impurities. The filtrate is then cooled, allowing the 5-Sulfoanthranilic acid to crystallize.

-

Purification and Drying: The collected crystals are washed with cold water to remove residual acid and dried under vacuum. Purity is often assessed by titration (Nitrite Value).[3][8]

Key Applications in Research and Industry

The versatile structure of 5-Sulfoanthranilic acid makes it a valuable intermediate in several fields.

Caption: Figure 3: Major application areas for 5-Sulfoanthranilic Acid.

-

Dye Intermediate: This is one of its most prominent uses.[1][3] It serves as a key intermediate for dyestuffs, particularly in the manufacturing of azo dyes and reactive dyes.[2][8] The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colors.

-

Pharmaceuticals and Drug Development: The anthranilic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[12][13] Derivatives have shown potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[13][14] For instance, sulfonamide derivatives of anthranilic acid have been investigated for their cytotoxic effects on cancer cell lines.[14] Recent research has also explored its use in creating catalysts for synthesizing quinoxaline derivatives with antiproliferative activity against cancer cells.[15]

-

Analytical Chemistry: Functionalized nanoparticles using 5-Sulfoanthranilic acid derivatives have been developed as colorimetric probes. For example, 5-sulfoanthranilic acid dithiocarbamate-functionalized silver nanoparticles have been used for the selective detection of the fungicide tricyclazole in rice samples.[16]

-

Specialty Chemicals: It is used as a stabilizer for diazo compounds, preventing their decomposition.[11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential when working with 5-Sulfoanthranilic acid.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed.[7]

-

Reactivity: It is an amino acid and can react with oxidizing agents. It is also noted to be unstable with prolonged exposure to air.[7][11]

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area or under a local exhaust hood to avoid dust inhalation.[17]

-

Eye Protection: Wear safety glasses with side-shields or goggles.[17][18]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[17][18]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[17]

-

Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[17][18]

Storage

-

Store in a cool, dry, and dark place.[17]

-

Store away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

5-Sulfoanthranilic acid is a fundamentally important chemical intermediate whose value is derived from its unique trifunctional aromatic structure. Its well-established role in the dye industry is complemented by its growing potential in pharmaceuticals and advanced materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for scientists and researchers aiming to leverage its properties for the development of novel products and technologies.

References

-

National Institutes of Health (NIH). 5-Sulfoanthranilic acid | C7H7NO5S | CID 19151 - PubChem. Available from: [Link]

-

Himalaya Chemicals. 5-Sulfo Anthranilic Acid,2 Amino - 5 Sulpho Benzoic Acid. Available from: [Link]

-

LookChem. Cas 3577-63-7,5-Sulfoanthranilic acid. Available from: [Link]

-

Ishita Industries. 5-Sulpho Anthranilic Acid. Available from: [Link]

-

Span Chemicals. 5 - Sulpho Anthranilic Acid - Product Details. Available from: [Link]

-

P&S Chemicals. Product information, 5-Sulfoanthranilic acid. Available from: [Link]

-

Ishita Industries. 5-Sulpho Anthranilic Acid from Ishita Industries. Available from: [Link]

-

Tradeindia. 5 Sulpho Anthranilic Acid Application: Industrial. Available from: [Link]

-

IndiaMART. 5 Sulpho Anthranilic Acid Trader. Available from: [Link]

-

National Institutes of Health (NIH). Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential. Available from: [Link]

-

National Institutes of Health (NIH). Investigation on biological activities of anthranilic acid sulfonamide analogs. Available from: [Link]

-

EMCO Chemicals. 5 Sulpho Anthranilic Acid | Cas no 3577-63-7. Available from: [Link]

-

ResearchGate. (PDF) 5-Sulfo anthranilic acid dithiocarbamate functionalized silver nanoparticles as a colorimetric probe for the simple and selective detection of tricyclazole fungicide in rice samples. Available from: [Link]

-

World Chem Corporation. Hydrazone of 5-Sulfo Anthranilic Acid. Available from: [Link]

-

IndiaMART. 5-Sulpho Anthranilic Acid, C7H7NO5S, 3577-63-7. Available from: [Link]

-

National Institutes of Health (NIH). In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. Available from: [Link]

-

ACS Publications. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. Available from: [Link]

-

World Chem Corporation. 5-Sulpho Anthranilic Acid. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available from: [Link]

Sources

- 1. 5-Sulfo Anthranilic Acid,2 Amino - 5 Sulpho Benzoic Acid [himalayachemicals.com]

- 2. CAS 3577-63-7: 5-Sulfoanthranilic acid | CymitQuimica [cymitquimica.com]

- 3. 5-Sulpho Anthranilic Acid - Kavya Pharma [kavyapharma.com]

- 4. 5-sulfo Anthranilic Acid | 3577-63-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. dir.indiamart.com [dir.indiamart.com]

- 6. lookchem.com [lookchem.com]

- 7. 5-Sulfoanthranilic acid | C7H7NO5S | CID 19151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Sulpho Anthranilic Acid Manufacturer,Supplier and Exporter from Ahmedabad,Gujarat,India [ishitaindustries.com]

- 9. spanchemicalsindia.com [spanchemicalsindia.com]

- 10. 5 Sulpho Anthranilic Acid Application: Industrial Application: Industrial at Best Price in Surat | Span Chemicals [tradeindia.com]

- 11. 5-Sulfoanthranilic acid | 3577-63-7 [chemicalbook.com]

- 12. In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tcichemicals.com [tcichemicals.com]

- 18. pharmacopoeia.com [pharmacopoeia.com]

synthesis of 2-Amino-5-sulfobenzoic acid from precursors

An In-depth Technical Guide to the Synthesis of 2-Amino-5-sulfobenzoic Acid from Anthranilic Acid

Introduction

This compound, also known as 5-sulfoanthranilic acid, is a valuable aromatic compound characterized by the presence of amino, carboxylic acid, and sulfonic acid functional groups.[1] This trifunctional nature makes it a crucial intermediate in the synthesis of various specialty chemicals, most notably as a precursor in the manufacturing of azo dyes and certain pharmaceuticals.[2] The sulfonic acid group, in particular, imparts water solubility to the final dye molecules, a critical property for their application in the textile industry. This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, focusing on the direct sulfonation of anthranilic acid. The discussion delves into the underlying reaction mechanism, a detailed experimental protocol, and critical considerations for ensuring a successful synthesis.

Synthesis of this compound via Electrophilic Aromatic Sulfonation

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution reaction of anthranilic acid with concentrated sulfuric acid. This approach is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Mechanism

The sulfonation of anthranilic acid proceeds through a classic electrophilic aromatic substitution pathway. The key steps are outlined below:

-

Formation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide (SO₃) is generated in situ and acts as the primary electrophile. In fuming sulfuric acid (oleum), the concentration of SO₃ is even higher.

-

Electrophilic Attack: The electron-rich aromatic ring of anthranilic acid attacks the sulfur trioxide electrophile. The directing effects of the substituents on the benzene ring are crucial in determining the position of sulfonation. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The powerful activating effect of the amino group dominates, directing the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the adjacent carboxylic acid group, the para-position (position 5) is favored for substitution.

-

Formation of the Sigma Complex: The attack of the aromatic ring on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product, this compound.

Below is a diagram illustrating the reaction mechanism:

Caption: Reaction mechanism for the sulfonation of anthranilic acid.

Experimental Protocol

This protocol details the synthesis of this compound from anthranilic acid.

Materials and Reagents

| Reagent/Material | Formula/Grade | Quantity |

| Anthranilic Acid | C₇H₇NO₂ | 10.0 g |

| Concentrated Sulfuric Acid | H₂SO₄ (98%) | 40 mL |

| Sodium Carbonate | Na₂CO₃ | As needed |

| Distilled Water | H₂O | As needed |

| Ice | - | As needed |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 40 mL of concentrated sulfuric acid.

-

Addition of Anthranilic Acid: While stirring, slowly and cautiously add 10.0 g of anthranilic acid to the sulfuric acid in small portions. The reaction is exothermic, and the temperature should be monitored.

-

Heating: Heat the mixture in an oil bath to 180°C and maintain this temperature for 1 hour with continuous stirring.[3]

-

Cooling and Quenching: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. Then, carefully pour the reaction mixture over a beaker containing crushed ice.

-

Neutralization and Isolation: Slowly add a saturated solution of sodium carbonate to the acidic mixture until it is neutralized (pH ~7). The disodium salt of this compound will be in the aqueous solution.

-

Acidification and Precipitation: To precipitate the free acid, carefully add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2-3). The product will precipitate out as a solid.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold distilled water to remove any remaining impurities.

-

Drying: Dry the purified product in a desiccator or a drying oven at a low temperature (e.g., 60-70°C) to a constant weight.

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Discussion of Key Experimental Parameters

-

Temperature: The reaction temperature is a critical parameter. At temperatures significantly lower than 180°C, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures may lead to charring and decomposition of the organic material, reducing the yield and purity of the product.

-

Reaction Time: A reaction time of 1 hour at 180°C is generally sufficient for complete sulfonation.[3] Prolonged heating may increase the likelihood of side reactions.

-

Purity of Reagents: The use of high-purity anthranilic acid and concentrated sulfuric acid is recommended to minimize the formation of impurities.

-

Neutralization and Precipitation: Careful control of the pH during neutralization and subsequent acidification is important for the efficient isolation of the product.

Purification

The primary method for the purification of the synthesized this compound is recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of purified crystals. The crystals are then collected by filtration.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₇NO₅S |

| Molecular Weight | 217.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C |

| CAS Number | 3577-63-7 |

Structural verification is typically achieved through spectroscopic methods:

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amino (-NH₂), carboxylic acid (-COOH), and sulfonic acid (-SO₃H) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbon atoms in the aromatic ring and the functional groups.

Conclusion

The synthesis of this compound from anthranilic acid via direct sulfonation is a robust and accessible method for laboratory-scale preparation. By carefully controlling the reaction parameters, particularly temperature and reaction time, and employing appropriate purification techniques, a high-purity product can be obtained. This in-depth guide provides the necessary theoretical background and practical details for researchers and professionals in the fields of chemistry and drug development to successfully synthesize this important chemical intermediate.

References

-

PrepChem.com. Preparation of this compound. Available at: [Link]

-

ChemWhat. This compound CAS#: 3577-63-7. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Dye Manufacturing. Available at: [Link]

- U.S. Patent 5,196,573, "Process for the preparation of sulfonated anthranilic acids," issued March 23, 1993.

-

Scribd. Recrystallization 2. Available at: [Link]

-

PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. Available at: [Link]

-

Wikipedia. Anthranilic acid. Available at: [Link]

-

ResearchGate. Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Amino-5-sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic properties of 2-Amino-5-sulfobenzoic acid (CAS No: 3577-63-7), also known as 5-sulfoanthranilic acid. As a crucial intermediate in the synthesis of various dyes and pharmaceuticals, a thorough understanding of its structural and electronic characteristics is paramount for quality control, reaction monitoring, and the development of novel applications.[1][2] This document synthesizes key spectroscopic data, outlines detailed analytical protocols, and provides expert interpretation to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a sulfonic acid group.[1] This unique combination of functional groups dictates its chemical reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₅S | [3] |

| Molecular Weight | 217.2 g/mol | [3] |

| CAS Number | 3577-63-7 | [3] |

| Appearance | White to light yellow or off-pink powder/crystal | [1][4] |

| Melting Point | 319 °C | |

| Solubility | Soluble in water | [2] |

The presence of both acidic (carboxylic and sulfonic) and basic (amino) functional groups suggests that the molecule's charge and, consequently, its spectroscopic properties will be pH-dependent.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and sulfonic acid groups, as well as the aromatic ring.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3400-3200 | Stretching (asymmetric and symmetric) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1725-1680 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| S=O (Sulfonic Acid) | 1350-1300 and 1180-1140 | Asymmetric and symmetric stretching |

| C-N (Aromatic Amine) | 1340-1250 | Stretching |

| S-O (Sulfonic Acid) | 1080-1010 | Stretching |

| O-H (Sulfonic Acid) | 950-850 (broad) | Bending |

Expertise & Experience: The broadness of the O-H stretching bands from both the carboxylic and sulfonic acid groups is due to extensive hydrogen bonding in the solid state. The exact positions of the N-H stretches can indicate the degree of hydrogen bonding involving the amino group. The two distinct S=O stretching bands are a hallmark of the sulfonyl group.

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix approximately 1-2 mg of finely ground this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the characteristic absorption peaks. Compare the obtained spectrum with reference spectra of similar compounds if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the chemical environment of the protons on the aromatic ring and those attached to the heteroatoms (N and O).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.5 | d | ~2 |

| H-4 | 7.5 - 8.0 | dd | ~8-9, ~2 |

| H-6 | 6.5 - 7.0 | d | ~8-9 |

| -NH₂ | 4.0 - 6.0 | br s | - |

| -COOH | 10.0 - 13.0 | br s | - |

| -SO₃H | 9.0 - 12.0 | br s | - |

Note: Predicted values are based on the analysis of similar substituted benzoic acids. The exact chemical shifts are dependent on the solvent and concentration.[5]

Expertise & Experience: The protons of the amino, carboxylic acid, and sulfonic acid groups are acidic and will readily exchange with deuterium in deuterated solvents like D₂O or methanol-d₄, leading to the disappearance of their signals. In a non-protic solvent like DMSO-d₆, these protons are more likely to be observed as broad singlets. The downfield shift of the aromatic protons is due to the electron-withdrawing effects of the sulfonic acid and carboxylic acid groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 145 - 155 |

| C-2 (C-COOH) | 110 - 120 |

| C-3 | 120 - 130 |

| C-4 | 125 - 135 |

| C-5 (C-SO₃H) | 135 - 145 |

| C-6 | 115 - 125 |

| C=O (Carboxylic Acid) | 165 - 175 |

Note: Predicted values are based on the analysis of similar substituted benzoic acids.[5]

Expertise & Experience: The quaternary carbons (C-1, C-2, and C-5) will typically show weaker signals compared to the protonated carbons. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts are sensitive to the electronic effects of the substituents.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment). Ensure the sample is fully dissolved.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs should be used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the multiplicities and coupling constants to establish the connectivity of the protons. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignments.[5]

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For a polar and non-volatile compound like this compound, electrospray ionization (ESI) is the preferred ionization technique.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 218.01 | Protonated molecular ion |

| [M-H]⁻ | 216.00 | Deprotonated molecular ion |

| [M-H₂O-H]⁻ | 197.99 | Loss of water from the deprotonated molecule |

| [M-CO₂H]⁻ | 170.02 | Loss of the carboxyl group |

| [M-SO₃H]⁻ | 136.04 | Loss of the sulfonic acid group |

Expertise & Experience: Due to the presence of acidic protons, both positive and negative ion modes can be utilized. In negative ion mode, the deprotonated molecular ion [M-H]⁻ is often the base peak. Fragmentation will likely involve the loss of small neutral molecules such as water, carbon dioxide (from the carboxylic acid), and sulfur trioxide (from the sulfonic acid group). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system for ESI, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to identify characteristic losses. Compare the observed m/z values with the calculated values for the expected ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds.

Table 6: Expected UV-Visible Absorption Maxima for this compound

| Solvent | λmax (nm) | Transition |

| Neutral/Acidic | ~240-260 and ~320-340 | π → π |

| Basic | Shift to shorter wavelengths | π → π |

Note: The exact absorption maxima and molar absorptivity are dependent on the solvent and pH.

Expertise & Experience: The UV-Vis spectrum is expected to show two main absorption bands characteristic of a substituted benzene ring. The positions and intensities of these bands will be influenced by the auxochromic amino group and the electron-withdrawing carboxylic and sulfonic acid groups. In basic solutions, deprotonation of the acidic groups and the amino group can lead to a hypsochromic (blue) shift in the absorption maxima. The compound is also known to be fluorescent, which can be explored using fluorescence spectroscopy.

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water, methanol, or ethanol) of a known concentration.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing IR, NMR, Mass Spectrometry, and UV-Vis techniques, provides a complete picture of its molecular structure and electronic properties. This guide has outlined the expected spectral features, provided detailed experimental protocols for data acquisition, and offered expert insights into the interpretation of the results. By following these methodologies, researchers can confidently characterize this important chemical intermediate, ensuring its quality and paving the way for its effective use in various scientific and industrial applications.

References

-

ChemWhat. (n.d.). This compound CAS#: 3577-63-7. Retrieved from [Link]

- Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 121-133.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19151, 5-Sulfoanthranilic acid. Retrieved from [Link]

-

Himalaya Chemicals. (n.d.). 5-Sulfo Anthranilic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Dye Manufacturing. Retrieved from [Link]

-

Ishita Industries. (n.d.). 5-Sulpho Anthranilic Acid. Retrieved from [Link]

-

McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Retrieved from [Link]

Sources

solubility of 2-Amino-5-sulfobenzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-Amino-5-sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as 5-Sulfoanthranilic Acid) is an organic compound featuring amino, carboxylic, and sulfonic acid functional groups.[1] Its utility as a building block in chemical synthesis and its potential role in pharmaceutical development necessitate a thorough understanding of its solubility characteristics. This guide provides a comprehensive analysis of the predicted solubility of this compound in various solvents, grounded in the physicochemical properties of its constituent functional groups and data from structurally analogous compounds. Furthermore, this document offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable and reproducible data.

Understanding the Molecular Basis of Solubility for this compound

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2] this compound possesses a unique combination of functional groups that create a complex solubility profile.

-

Aromatic Ring: The benzene ring forms the nonpolar backbone of the molecule.

-

Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor. It also imparts basic properties to the molecule.

-

Carboxylic Acid Group (-COOH): This is a polar, acidic group capable of hydrogen bonding as both a donor and acceptor.

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar group, which generally enhances water solubility.[3]

The presence of both acidic (carboxylic and sulfonic acid) and basic (amino) functional groups makes this compound an amphoteric, zwitterionic compound, similar to sulfanilic acid.[4] This means it can exist as an internal salt, which can influence its solubility.

Predicted Solubility in Various Solvent Classes

-

Water: The presence of three polar, hydrogen-bonding groups suggests that this compound will be soluble in water, particularly in hot water.[6] However, the zwitterionic nature may lead to strong intermolecular interactions in the solid state, potentially limiting its solubility in cold water, similar to sulfanilic acid.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at solvating this compound. Studies on sulfanilic acid have shown solubility in alcohols like methanol, ethanol, and 2-propanol, which generally increases with temperature.[8][9]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): While these solvents are polar, their inability to donate hydrogen bonds may result in lower solubility compared to protic solvents. However, some solubility is still expected.[8][9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the functional groups, this compound is predicted to be poorly soluble or insoluble in nonpolar solvents.[7][10]

The Critical Influence of pH

The solubility of this compound is expected to be highly dependent on the pH of the aqueous solution.[11][12]

-

Acidic Conditions (Low pH): In a strongly acidic solution, the amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form. The highly acidic sulfonic acid group will likely remain ionized (-SO₃⁻). The resulting net positive charge should enhance solubility in aqueous media.

-

Basic Conditions (High pH): In a basic solution, both the carboxylic acid (-COO⁻) and sulfonic acid (-SO₃⁻) groups will be deprotonated, while the amino group remains neutral. The resulting net negative charge will lead to the formation of a salt, which is expected to be highly soluble in water.[4]

-

Isoelectric Point: At a specific pH, the net charge on the molecule will be zero. At or near this isoelectric point, the zwitterionic form dominates, which can lead to strong intermolecular electrostatic interactions and thus, minimum solubility.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the widely accepted shake-flask method, a robust technique for determining thermodynamic solubility.[13]

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of the chosen solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-